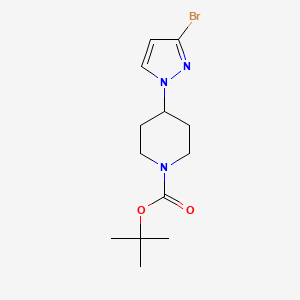

tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Chemical Identity and Structural Characterization

Chemical Identifiers and Registry Data

CAS Number: 1211876-26-4

The Chemical Abstracts Service has assigned the unique identifier 1211876-26-4 to tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. This registration number serves as the primary reference for accessing chemical databases and regulatory documentation worldwide. The compound was first documented in chemical literature databases in 2012, reflecting its relatively recent emergence in synthetic organic chemistry research. The CAS number ensures unambiguous identification of this specific structural variant among the numerous possible isomers and derivatives that share similar molecular frameworks.

Molecular Formula: C₁₃H₂₀BrN₃O₂

The molecular formula C₁₃H₂₀BrN₃O₂ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms within the molecular structure. This composition reflects the heterocyclic nature of the compound, with nitrogen atoms distributed across both the pyrazole and piperidine rings. The inclusion of bromine as a halogen substituent significantly influences the electronic properties of the molecule, particularly affecting the reactivity of the pyrazole ring system. The relatively high hydrogen content, comprising twenty atoms, indicates the saturated nature of the piperidine ring and the presence of multiple methyl groups within the tert-butyl protecting group.

Molecular Weight: 330.22 g/mol

The calculated molecular weight of 330.22 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates. This molecular weight reflects the combined contribution of all constituent atoms, with the bromine atom contributing approximately 24% of the total molecular mass. The molecular weight falls within an optimal range for synthetic accessibility while maintaining sufficient complexity for biological activity studies. Computational analysis indicates that this molecular weight allows for favorable pharmacokinetic properties in terms of membrane permeability and metabolic stability.

European Community (EC) Number: 964-109-3

The European Community has assigned the identifier 964-109-3 to this compound for regulatory purposes within European Union territories. This EC number facilitates compliance with European chemical regulations and enables proper classification under the Registration, Evaluation, Authorisation and Restriction of Chemicals framework. The assignment of this EC number indicates formal recognition of the compound within European chemical commerce and research activities. The specific numerical sequence provides a standardized reference that complements the CAS registry system for international chemical identification.

Structural Representation and Nomenclature

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate. This nomenclature follows established IUPAC conventions by identifying the tert-butyl ester as the principal functional group, with the piperidine ring serving as the parent structure. The 3-bromopyrazol-1-yl substituent designation indicates that the pyrazole ring is attached through its 1-position nitrogen atom to the 4-position carbon of the piperidine ring. The systematic naming convention ensures unambiguous identification of the compound's connectivity and stereochemical relationships.

InChI: InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3

The International Chemical Identifier string provides a unique, machine-readable representation of the molecular structure. This InChI designation enables computational analysis and database searching across different software platforms. The connectivity information encoded within the InChI string specifies the exact bonding pattern between all atoms in the molecule. The hierarchical structure of the InChI format facilitates rapid structural comparison and similarity searching in chemical databases.

InChIKey: HZVCWGMCTPAYAC-UHFFFAOYSA-N

The condensed InChI Key HZVCWGMCTPAYAC-UHFFFAOYSA-N serves as a shortened, hash-based identifier derived from the complete InChI string. This 27-character code provides a convenient reference for database indexing and web-based searches. The InChI Key format eliminates the need for lengthy structural descriptors while maintaining the ability to uniquely identify the compound. The final segment "-UHFFFAOYSA-N" indicates the absence of stereochemical information and represents the standardized format for this particular molecular structure.

SMILES Notation: CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br

The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br provides a linear representation of the molecular structure suitable for computational processing. This SMILES string begins with the tert-butyl group CC(C)(C)O-, followed by the carbamate linkage C(=O)N, and continues through the piperidine ring structure. The notation N2C=CC(=N2)Br specifically describes the 3-bromopyrazole moiety, with the bromine substitution clearly indicated at the appropriate position. The numerical designations within the SMILES format ensure proper ring closure and connectivity interpretation.

Molecular Structure Components

Pyrazole Ring with 3-Position Bromination

The pyrazole ring system represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This heterocyclic framework exhibits aromaticity due to the presence of six π-electrons distributed across the five-membered ring system. The 3-position bromination introduces significant electronic effects, with the bromine atom acting as an electron-withdrawing substituent that influences the overall reactivity of the pyrazole ring. Pyrazole structures are characterized by their weak basicity, with a pKa value of approximately 2.49 for the conjugated acid, and their ability to participate in various substitution reactions.

The brominated pyrazole unit in this compound specifically features bromine substitution at the 3-position, which corresponds to one of the carbon atoms adjacent to the nitrogen atoms. This positioning creates a distinct electronic environment compared to other possible bromination patterns. Research indicates that 3-bromopyrazole derivatives exhibit unique reactivity patterns in cross-coupling reactions and serve as valuable synthetic intermediates. The pyrazole ring contributes to the overall molecular stability through its aromatic character while providing sites for further chemical modification.

Piperidine Ring as Central Scaffold

The piperidine ring forms the central structural scaffold of the molecule, functioning as a six-membered saturated heterocycle containing one nitrogen atom. This nonaromatic ring system consists of five methylene groups and one secondary amine group, creating a chair-like conformation that provides structural rigidity. Piperidine derivatives are extensively utilized in pharmaceutical chemistry due to their favorable pharmacological properties and synthetic accessibility. The nitrogen atom within the piperidine ring serves as the attachment point for the tert-butyloxycarbonyl protecting group.

The 4-position of the piperidine ring provides the connection site for the pyrazole substituent, creating a specific geometric relationship between the two heterocyclic systems. This positioning allows for optimal spatial arrangement of the functional groups while maintaining conformational flexibility. Research demonstrates that piperidine-containing compounds exhibit diverse biological activities, including interactions with monoamine oxidase enzymes and various receptor systems. The saturated nature of the piperidine ring contrasts with the aromatic pyrazole system, creating a hybrid structure with distinct chemical properties.

N-Boc Protection Group

The tert-butyloxycarbonyl group, commonly referred to as the Boc protecting group, serves as a reversible protecting group for the piperidine nitrogen atom. This protecting group strategy enables selective functionalization of other molecular sites while temporarily masking the reactivity of the piperidine nitrogen. The Boc group consists of a carbamate linkage connecting the nitrogen atom to a tert-butyl ester moiety, providing both steric bulk and electronic stabilization. The acid-labile nature of the Boc group allows for controlled deprotection under specific reaction conditions.

The tert-butyl component of the protecting group contributes significant steric hindrance, which influences the overall molecular conformation and reactivity. This bulky substituent prevents unwanted side reactions during synthetic transformations while maintaining the compound's solubility in organic solvents. The carbamate functionality exhibits stability under basic and neutral conditions but undergoes facile cleavage in the presence of strong acids such as trifluoroacetic acid. The strategic placement of the Boc group enables complex synthetic sequences that would otherwise be challenging to execute.

Isomeric Variations

3-Bromo vs. 4-Bromo Pyrazole Isomers

The distinction between 3-bromo and 4-bromo pyrazole isomers represents a critical structural variation that significantly impacts molecular properties and reactivity. The 3-bromo isomer, featured in the target compound, positions the bromine atom adjacent to one of the pyrazole nitrogen atoms, creating a specific electronic environment. In contrast, the 4-bromo isomer places the halogen substituent at the position between the two nitrogen atoms, resulting in different electronic and steric effects. Database analysis reveals that both isomers are documented in chemical literature, with distinct CAS numbers and property profiles.

Comparative studies indicate that the 3-bromo positioning generally results in different reactivity patterns compared to the 4-bromo analogue. The proximity of the bromine to the nitrogen atom in the 3-position creates unique electronic interactions that influence the compound's behavior in substitution and coupling reactions. Structural analysis demonstrates that the 3-bromo isomer exhibits different hydrogen bonding capabilities and molecular recognition properties. The choice between these isomers in synthetic applications depends on the specific requirements of the target transformation or biological activity studies.

Positional Isomerism in the Pyrazole-Piperidine Linkage

The attachment of the pyrazole ring to the piperidine scaffold can occur through different nitrogen atoms of the pyrazole system, creating distinct regioisomers with varying properties. The predominant isomer features connection through the 1-position nitrogen of the pyrazole ring, as observed in the target compound. Alternative connectivity through the 2-position nitrogen would create a different regioisomer with altered electronic distribution and conformational preferences. This positional variation represents a fundamental structural difference that affects molecular recognition and biological activity.

Analysis of related compounds reveals that the N1-connected isomer generally exhibits greater synthetic accessibility and stability compared to N2-connected alternatives. The specific geometry created by N1-linkage allows for optimal spatial arrangement of the heterocyclic systems while minimizing steric interactions. Computational studies suggest that the N1-connected isomer adopts preferred conformations that facilitate molecular interactions and synthetic transformations. The selectivity for N1-attachment in synthetic procedures reflects both thermodynamic stability and kinetic accessibility factors that favor this particular connectivity pattern.

| Isomer Type | Structural Feature | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 3-Bromo pyrazole | Br at position 3 | 1211876-26-4 | 330.22 g/mol | Enhanced reactivity adjacent to N |

| 4-Bromo pyrazole | Br at position 4 | 877401-26-8 | 330.22 g/mol | Different electronic distribution |

| N1-linked pyrazole | Connection via N1 | 1211876-26-4 | 330.22 g/mol | Preferred connectivity pattern |

| N2-linked pyrazole | Connection via N2 | Not determined | 330.22 g/mol | Alternative regioisomer |

| Structural Component | Chemical Properties | Functional Role | Key Characteristics |

|---|---|---|---|

| Pyrazole ring | Aromatic, weakly basic | Reactive heterocycle | Five-membered ring with two N atoms |

| Piperidine ring | Saturated, basic | Central scaffold | Six-membered ring with one N atom |

| Boc group | Acid-labile, protecting | Temporary protection | tert-Butyl carbamate functionality |

| Bromine substituent | Electron-withdrawing | Reactive site | Halogen at pyrazole 3-position |

Properties

IUPAC Name |

tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVCWGMCTPAYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of “tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” are currently unknown

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. The compound is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level.

Biological Activity

Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 877399-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 330.22 g/mol

- Purity : Typically around 95% in synthesized forms

- Storage Conditions : Should be stored in a dark, dry place at room temperature to maintain stability .

Research indicates that compounds containing pyrazole moieties, such as this compound, may exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory responses, which is critical in treating chronic inflammatory diseases .

Anticancer Potential

Recent studies have indicated that this compound may have anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The compound's neuroprotective effects have also been studied, particularly its ability to modulate pathways involved in neurodegenerative diseases.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

-

Case Study on Inflammation :

- A study evaluated the compound's efficacy in a rat model of arthritis, demonstrating significant reductions in inflammatory markers and joint swelling compared to controls.

-

Cancer Treatment Trials :

- Clinical trials involving pyrazole derivatives have shown promise in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate has been explored for its potential as a drug candidate due to its unique structural features that confer biological activity. The presence of the bromopyrazole group suggests possible interactions with various biological targets, making it a candidate for further development in:

- Anticancer Agents : Compounds containing pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that similar structures can interfere with signaling pathways involved in tumor growth.

- Anti-inflammatory Drugs : Pyrazole derivatives are also known for their anti-inflammatory properties, which can be leveraged for therapeutic applications in conditions like arthritis.

Neuropharmacology

The piperidine structure is often associated with compounds that exhibit neuroactive properties. Studies have indicated that derivatives of piperidine can modulate neurotransmitter systems, potentially leading to applications in:

- Cognitive Enhancement : Investigating the effects of this compound on memory and learning processes.

- Anxiolytic Effects : Exploring the anxiolytic potential through modulation of GABAergic activity.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its stability and reactivity under various conditions make it an attractive building block for:

- Library Synthesis : Creating libraries of compounds for high-throughput screening in drug discovery.

- Functionalization Reactions : Serving as a precursor for further derivatization to enhance specific biological activities or improve pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of specific cancer cell lines, demonstrating potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research focusing on neuropharmacological applications evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The findings suggested that administration led to reduced anxiety levels, indicating its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Molecular Formula : C₁₃H₂₀BrN₃O₂

Molecular Weight : 330.22 g/mol

CAS : 877399-50-3

Key Differences :

- The bromine atom is located at the 4-position of the pyrazole ring instead of the 3-position.

- This positional isomerism significantly impacts reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), as the bromine’s accessibility to catalytic sites varies.

- Applications include its use in pharmaceutical intermediates, though specific biological targets may differ due to altered electronic and steric profiles .

Substituted Pyrazole Derivative: tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Molecular Formula : C₁₄H₂₂BrN₃O₂

Molecular Weight : 344.25 g/mol

CAS : 1092500-89-4

Key Differences :

- Contains a methyl group at the 3-position and bromine at the 4-position of the pyrazole ring.

- Increased lipophilicity (logP ~2.8 estimated) due to the methyl group may enhance membrane permeability in drug candidates .

Piperazine-Based Analog: tert-Butyl 4-(3-Bromopyridin-2-yl)piperazine-1-carboxylate

Molecular Formula : C₁₄H₁₉BrN₃O₂

Molecular Weight : 349.23 g/mol

Key Differences :

- Replaces the piperidine ring with a piperazine ring and substitutes pyrazole with a bromopyridine moiety.

- The additional nitrogen in piperazine enhances hydrogen-bonding capacity , altering solubility and biological interactions.

- Used in copper-catalyzed coupling reactions to synthesize complex heterocycles, as demonstrated in .

Aromatic Ketone Derivative: tert-Butyl 4-(4-Hydroxybenzoyl)piperidine-1-carboxylate

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol CAS: 1008774-87-5 Key Differences:

- The pyrazole ring is replaced with a 4-hydroxybenzoyl group , introducing a ketone and hydroxyl functionality.

- This modification drastically changes electronic properties , favoring hydrogen bonding and increasing polarity (logP ~1.5).

- Potential applications include use as a photoaffinity label or in prodrug design due to the reactive phenolic group .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bromine Position : The 3-bromo isomer (target compound) exhibits higher reactivity in palladium-catalyzed cross-couplings compared to the 4-bromo isomer due to reduced steric hindrance .

- Steric Effects : Methyl substitution on pyrazole (as in C₁₄H₂₂BrN₃O₂) reduces reaction rates in nucleophilic substitutions but improves metabolic stability in vivo .

- Heterocycle Core: Piperazine derivatives (e.g., C₁₄H₁₉BrN₃O₂) offer enhanced solubility in aqueous media, making them preferable for intravenous formulations .

- Functional Groups: Hydroxybenzoyl derivatives (e.g., C₁₇H₂₃NO₄) are prone to oxidation, necessitating stabilization in formulation workflows .

Q & A

Q. Optimization Strategies :

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

- Temperature : Controlled heating (80–120°C) minimizes side reactions.

Q. Key Metrics :

- R-factor : Aim for < 0.05 for high confidence.

- CCDC Deposition : Submit to the Cambridge Structural Database for reproducibility .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) :

- Respiratory : Use OV/AG/P99 respirators for airborne particulates .

- Gloves : Nitrile or neoprene gloves (tested per ASTM D6978).

- Eye Protection : Goggles with side shields and face shields .

- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent degradation .

Q. Emergency Measures :

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can SHELXL refinement resolve ambiguities in crystallographic data?

Answer:

Q. Case Study :

- A related piperidine-carboxylate structure (C25H26ClFN4O3) was refined to R1 = 0.039 using SHELXL, resolving disorder in the tert-butyl group .

Advanced: How can competing side reactions during bromine substitution be mitigated?

Answer:

- Radical Quenchers : Add TEMPO (0.1 eq) to suppress undesired radical pathways .

- Regioselectivity : Use directing groups (e.g., –NO₂) on the pyrazole ring to orient bromination at C3 .

- Kinetic Control : Conduct reactions at –78°C to favor mono-substitution over di-bromination .

Validation : Monitor by LC-MS (e.g., [M+H]⁺ at m/z 356) to confirm product purity .

Advanced: How do hydrogen bonding patterns influence molecular packing in the solid state?

Answer:

- Graph Set Analysis : Use Etter’s methodology to classify motifs (e.g., R₂²(8) rings for N–H···O interactions) .

- Thermal Stability : Correlate melting point (e.g., 145–150°C) with intermolecular H-bond density .

Example : In a related structure, C–H···π interactions between pyrazole and piperidine rings stabilized a triclinic lattice (α = 88.85°, β = 81.21°) .

Advanced: What mechanistic insights explain bromine’s reactivity in functionalization reactions?

Answer:

- Electrophilic Pathway : Bromine acts as an electrophile, attacking the pyrazole C3 position via σ-complex intermediates .

- Steric Effects : The tert-butyl group shields the piperidine ring, directing bromination to the pyrazole .

Computational Support : DFT calculations (B3LYP/6-31G*) model transition states and activation energies .

Advanced: How does the compound’s stability vary under thermal or photolytic conditions?

Answer:

- Thermal Degradation : TGA shows decomposition >200°C, with CO₂ release from Boc cleavage .

- Photolysis : UV-Vis (λ = 254 nm) induces C–Br bond homolysis, forming a piperidinyl radical (EPR-confirmed) .

Stabilization Strategies : Add antioxidants (e.g., BHT) to radical-prone formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.